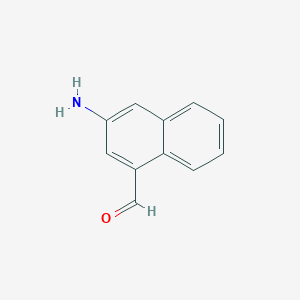

3-Amino-1-naphthaldehyde

Description

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-aminonaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H,12H2 |

InChI Key |

CMHSDQBWRWUFAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-naphthaldehyde from 3-aminonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthetic route for the preparation of 3-Amino-1-naphthaldehyde, a potentially valuable building block in drug discovery and materials science. Due to the electronic properties of the naphthalene ring system, a direct, single-step formylation of 3-aminonaphthalene to the desired product is chemically challenging. The amino group strongly activates the aromatic ring towards electrophilic substitution at the ortho (2 and 4) and para (7) positions, making selective formylation at the 1-position improbable.

Therefore, this guide outlines a more strategic, three-step approach:

-

Protection of the amino group through acetylation to modulate its directing effects.

-

Vilsmeier-Haack formylation of the resulting N-acetylated intermediate.

-

Selective deprotection via hydrolysis to yield the target this compound.

This document provides detailed, plausible experimental protocols for each step, based on established chemical principles and analogous reactions found in the scientific literature. It also includes tables summarizing the quantitative data for each reaction and the physicochemical and spectroscopic properties of the key compounds. Diagrams illustrating the overall synthetic workflow and the mechanism of the key formylation step are also provided.

I. Proposed Synthetic Pathway

The proposed three-step synthesis is a robust strategy to overcome the regioselectivity challenges of direct formylation.

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 3-Amino-1-naphthaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions, data from analogous compounds, and detailed experimental protocols to serve as a valuable resource for researchers.

Introduction

This compound is an aromatic organic compound containing both an amino and an aldehyde functional group attached to a naphthalene core. This unique structure makes it a versatile building block in the synthesis of Schiff bases, fluorescent probes, and other pharmacologically active molecules. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its electronic and structural properties. This guide covers the key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.

Table 1: UV-Visible and Fluorescence Spectroscopic Data (Expected)

| Parameter | Expected Value/Range | Remarks |

| UV-Vis | ||

| λmax (in non-polar solvent, e.g., Hexane) | ~320-340 nm | Attributed to π → π* transitions of the naphthalene system. |

| λmax (in polar solvent, e.g., Ethanol) | ~340-360 nm | A slight red-shift (bathochromic shift) is expected with increasing solvent polarity. |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for π → π* transitions in aromatic systems. |

| Fluorescence | ||

| Excitation Wavelength (λex) | ~350-370 nm | Typically set at or near the longest wavelength absorption maximum. |

| Emission Wavelength (λem) | ~420-480 nm | A significant Stokes shift is expected due to the amino substituent. The emission color is likely to be in the blue-green region. The position is highly solvent-dependent. |

| Quantum Yield (ΦF) | Moderate to High | The amino group is expected to enhance the fluorescence quantum yield compared to the unsubstituted naphthaldehyde. |

Table 2: FT-IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Remarks |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. May appear as a doublet. |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on the naphthalene ring. |

| 2850-2750 | Aldehyde C-H stretch | Medium-Weak | Often appears as a pair of weak bands. The band around 2750 cm⁻¹ is particularly diagnostic for aldehydes. |

| 1700-1680 | C=O stretch (aldehyde) | Strong | The position can be influenced by conjugation with the naphthalene ring and intramolecular hydrogen bonding. |

| 1620-1580 | N-H bend | Medium | Bending vibration of the primary amine. |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected, characteristic of the naphthalene ring system. |

| 1390-1300 | C-N stretch | Medium | Stretching vibration of the aromatic amine C-N bond. |

| 850-750 | Aromatic C-H bend (out-of-plane) | Strong | The pattern of these bands can provide information about the substitution pattern on the naphthalene ring. |

Table 3: ¹H and ¹³C NMR Spectroscopic Data (Expected Chemical Shifts in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Remarks |

| Aldehyde proton (-CHO) | 9.8 - 10.2 | Singlet. Downfield shift due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group. |

| Aromatic protons | 7.0 - 8.5 | Multiple signals (doublets, triplets, or multiplets) corresponding to the protons on the naphthalene ring. The exact shifts and coupling patterns depend on the substitution. |

| Amine protons (-NH₂) | 4.0 - 5.0 | Broad singlet. The chemical shift can be variable and is affected by solvent, concentration, and temperature. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Remarks |

| Carbonyl carbon (-CHO) | 190 - 195 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Aromatic carbons | 110 - 150 | Multiple signals corresponding to the carbons of the naphthalene ring. The carbon bearing the amino group will be shifted upfield, while the carbon bearing the aldehyde group will be shifted downfield. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 UV-Visible Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1x10⁻³ M. From this stock solution, prepare a series of dilutions in the range of 1x10⁻⁵ to 5x10⁻⁵ M.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Rinse the cuvette with the most dilute sample solution before filling it. Record the UV-Vis spectrum from 200 to 600 nm. Repeat this for all the prepared dilutions.

-

Data Analysis: Determine the λmax from the spectrum of the most concentrated solution. Using the absorbance value at λmax for each dilution, create a Beer-Lambert plot (Absorbance vs. Concentration). The molar absorptivity (ε) can be calculated from the slope of this plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

3.2 Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., cyclohexane or ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-420 nm) to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

Quantum Yield Measurement (Relative Method):

-

Record the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under the same experimental conditions (excitation wavelength, slit widths).

-

Ensure the absorbance of the standard and the sample at the excitation wavelength are similar and below 0.1.

-

The quantum yield of the sample can be calculated using the following equation: ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (amine, aldehyde, aromatic ring) by comparing the peak positions with standard FT-IR correlation tables.

-

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectrum: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectrum: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than the ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the specific atoms in the this compound structure based on their chemical shifts and coupling patterns.

-

-

Mandatory Visualizations

Caption: Experimental workflow for UV-Vis spectroscopy.

Technical Guide: Spectroscopic Data for 3-Amino-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide addresses the available spectroscopic information for the chemical compound 3-Amino-1-naphthaldehyde. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental 1H NMR and 13C NMR data for this compound could not be located. The information presented herein is based on data for structurally related compounds, which can provide valuable insights for researchers working with this molecule. This document is intended to serve as a resource by providing context and predictive information in the absence of direct experimental data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉NO

-

Molecular Weight: 171.19 g/mol

-

CAS Number: A specific CAS number for this compound was not readily identifiable. The isomer, 3-Amino-2-naphthaldehyde, has the CAS number 154845-34-8.

Predicted NMR Data

In the absence of experimental spectra, theoretical NMR predictions can offer a preliminary understanding of the expected chemical shifts. These predictions are based on computational models and should be verified experimentally.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons on the naphthalene ring system.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Typically downfield due to the electron-withdrawing nature of the carbonyl group. |

| Aromatic (H2, H4) | 7.0 - 8.0 | Doublet (d) or Singlet (s) | The exact multiplicity and shift will be influenced by the positions of the amino and aldehyde groups. |

| Aromatic (H5, H6, H7, H8) | 7.0 - 8.5 | Multiplet (m) | Protons on the second ring of the naphthalene system will appear as a complex multiplet. |

| Amino (-NH₂) | 3.5 - 5.5 | Broad Singlet (br s) | The chemical shift and broadness of the amino protons are highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 190 - 200 | The carbonyl carbon is significantly deshielded. |

| Aromatic (C1, C3) | 120 - 150 | Carbons directly attached to the aldehyde and amino groups will have distinct chemical shifts. |

| Aromatic (C2, C4, C4a, C5, C6, C7, C8, C8a) | 110 - 140 | The remaining aromatic carbons will resonate in this region. |

Experimental Considerations for NMR Analysis

For researchers planning to acquire NMR data for this compound, the following experimental protocols are recommended based on standard practices for similar aromatic compounds.

Sample Preparation

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The choice of solvent will affect the chemical shifts, particularly for the labile amino protons.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR instruments.

NMR Instrument Parameters

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate resolution of the aromatic signals.

-

¹H NMR:

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

-

¹³C NMR:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

Pulse Program: A standard proton-decoupled pulse sequence should be used.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel or uncharacterized compound like this compound.

An In-depth Technical Guide to the FTIR Analysis of 3-Amino-1-naphthaldehyde Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-Amino-1-naphthaldehyde. It details the characteristic vibrational frequencies of its primary functional groups, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for the analysis. This information is crucial for researchers in materials science, organic chemistry, and pharmaceutical development for the identification and characterization of this compound.

Introduction to FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." In the context of this compound, FTIR analysis allows for the qualitative identification of its key chemical features: the amino (-NH2) group, the aldehyde (-CHO) group, and the aromatic naphthalene ring system. Understanding the vibrational modes of these groups is essential for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Characteristic Vibrational Frequencies of this compound

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The precise wavenumber of these bands can be influenced by the molecular environment and intermolecular interactions. The following table summarizes the expected characteristic infrared absorption frequencies for this compound based on established data for aromatic amines, aromatic aldehydes, and naphthalenic systems.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Symmetric & Asymmetric Stretching | 3400 - 3200 | Primary Aromatic Amine (-NH₂) |

| C-H Stretching (Aromatic) | 3100 - 3000 | Naphthalene Ring |

| C-H Stretching (Aldehyde) | 2900 - 2800 & 2800 - 2700 | Aldehyde (-CHO) |

| C=O Stretching (Aldehyde) | 1715 - 1685 | Aldehyde (-CHO) |

| C=C Stretching (Aromatic) | 1650 - 1450 | Naphthalene Ring |

| N-H Bending (Scissoring) | 1650 - 1580 | Primary Aromatic Amine (-NH₂) |

| C-N Stretching | 1340 - 1250 | Aromatic Amine |

| C-H Out-of-Plane Bending | 900 - 675 | Naphthalene Ring (Substitution Pattern) |

Note: The exact peak positions can vary depending on the sample state (solid, liquid, or gas) and the specific instrumentation used.

Experimental Protocol for FTIR Analysis

A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique is detailed below. ATR is a common and convenient method for solid and liquid samples.[2]

Instrumentation:

-

FTIR Spectrometer (e.g., Bruker Invenio-R) equipped with an ATR accessory (e.g., diamond crystal).[3]

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum to account for atmospheric and instrumental interferences.[4] This typically involves 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation:

-

Sample Spectrum Acquisition:

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final interpretation of the spectral data.

Caption: Logical workflow for the FTIR analysis of this compound.

Interpretation of the FTIR Spectrum

The interpretation of the resulting FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations.

-

N-H Vibrations: The presence of a primary aromatic amine will be clearly indicated by two distinct peaks in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. A bending vibration for the N-H group is also expected around 1650-1580 cm⁻¹.

-

Aldehyde Vibrations: The aldehyde group is identified by two key features. A strong absorption band due to the C=O stretch will appear in the 1715-1685 cm⁻¹ region. Additionally, two weaker C-H stretching bands are expected between 2900 cm⁻¹ and 2700 cm⁻¹.

-

Aromatic Ring Vibrations: The naphthalene ring will exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ range and a series of C=C stretching absorptions between 1650 cm⁻¹ and 1450 cm⁻¹. The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

By carefully analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of the key functional groups in this compound and thus verify the identity and purity of their sample.

References

- 1. biomedscidirect.com [biomedscidirect.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-1-naphthaldehyde

Abstract: 3-Amino-1-naphthaldehyde is a bifunctional aromatic compound featuring both an amino and an aldehyde group attached to a naphthalene core. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems and Schiff bases. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and reactivity, with a focus on its applications in research and drug development. Due to the limited availability of experimental data for this specific isomer, some properties and reactions are discussed in the context of closely related aminonaphthaldehydes and aromatic aldehydes.

Chemical and Physical Properties

The physicochemical properties of this compound are determined by its naphthalene backbone and the presence of both electron-donating (amino) and electron-withdrawing (aldehyde) groups. While specific experimental data for this compound is scarce, the properties of the closely related isomer, 3-Amino-2-naphthaldehyde, provide a reasonable estimation.

Table 1: Physicochemical Properties of Aminonaphthaldehydes

| Property | Value (this compound) | Reference (Analogous Data) |

| Molecular Formula | C₁₁H₉NO | Calculated |

| Molecular Weight | 171.19 g/mol | Calculated[1] |

| IUPAC Name | 3-aminonaphthalene-1-carbaldehyde | - |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and chloroform.[2] Limited solubility in water is anticipated.[3] | Inferred from 3-Hydroxy-1-naphthaldehyde and 1-Naphthaldehyde.[2][3] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Calculated (for 3-Amino-2-naphthaldehyde)[1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Expected Chemical Shifts / Frequencies |

| ¹H NMR | ~9.5-10.5 ppm: Singlet for the aldehyde proton (-CHO).~7.0-8.5 ppm: Multiplets for the aromatic protons on the naphthalene ring.~4.0-5.0 ppm: Broad singlet for the amino protons (-NH₂), which may shift depending on solvent and concentration. |

| ¹³C NMR | ~190-200 ppm: Signal for the aldehyde carbonyl carbon.~110-150 ppm: Multiple signals for the aromatic carbons of the naphthalene ring. The carbon attached to the amino group would appear more upfield compared to the others. |

| IR (Infrared) | ~3300-3500 cm⁻¹: Two bands characteristic of the N-H stretching of the primary amine.~2700-2850 cm⁻¹: C-H stretch of the aldehyde.~1670-1700 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.~1500-1600 cm⁻¹: C=C stretching of the aromatic ring and N-H bending vibrations. |

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its nucleophilic amino group and its electrophilic aldehyde group. This dual functionality allows for a diverse range of chemical transformations.

The primary reaction of the aldehyde functionality is its condensation with primary amines to form Schiff bases (imines).[4][5] This reaction is fundamental in coordination chemistry and for the synthesis of biologically active compounds. Aromatic aldehydes readily undergo this reaction, often catalyzed by a few drops of acid.[6]

The aromatic amino group is nucleophilic and can undergo various reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The proximate positioning of the amino and aldehyde groups on the naphthalene scaffold allows for potential intramolecular or intermolecular cyclocondensation reactions to form various heterocyclic systems, which are often of interest in medicinal chemistry.

Aromatic aldehydes and amines are common substrates in multicomponent reactions, such as the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates or the Povarov reaction for synthesizing tetrahydroquinolines.[7][8]

Figure 1: Key reactive sites and potential reaction pathways of this compound.

Experimental Protocols

This protocol describes a general method for the condensation reaction between an aminonaphthaldehyde and a primary amine, which can be adapted for this compound.

Materials:

-

This compound (1 equivalent)

-

Substituted primary amine (1 equivalent)

-

Ethanol (or Methanol) as solvent

-

Glacial acetic acid (catalytic amount, 2-3 drops)

-

Reaction flask (e.g., round-bottomed flask)

-

Condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

Procedure:

-

Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottomed flask equipped with a magnetic stir bar.

-

Addition of Amine: To this stirring solution, add 1 equivalent of the desired primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] Reaction times can vary from a few minutes to several hours depending on the reactivity of the amine.[9]

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the Schiff base product.[10]

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[9]

-

Drying: Air-dry the purified product or dry it in a vacuum oven.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure.[10]

Applications in Research and Drug Development

Derivatives of aminonaphthalenes have shown a range of biological activities, including anti-inflammatory and antiproliferative effects.[11][12] The Schiff bases derived from naphthaldehydes are of significant interest due to their ability to form stable metal complexes and their diverse biological applications, which include antimicrobial, antioxidant, and anticancer activities.[4][13]

The unique structure of this compound makes it a candidate for the development of:

-

Fluorescent Probes: The naphthalene moiety is inherently fluorescent, and modification of the amino and aldehyde groups can be used to design chemosensors for detecting metal ions or other analytes.

-

Biologically Active Molecules: It serves as a scaffold for synthesizing novel compounds with potential therapeutic applications. The anti-inflammatory activity of some naphthalene derivatives has been documented.[11]

-

Advanced Materials: It can be used in the synthesis of polymers and metal-organic frameworks (MOFs).[14][15]

Figure 2: A typical experimental workflow for the synthesis and characterization of a Schiff base derivative.

References

- 1. 3-Amino-2-naphthaldehyde | C11H9NO | CID 10103593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3-Hydroxy-1-naphthaldehyde | 91136-43-5 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. schiff bases synthesis: Topics by Science.gov [science.gov]

- 6. ijacskros.com [ijacskros.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ionicviper.org [ionicviper.org]

- 11. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1-Naphthaldehyde, 98% 66-77-3 India [ottokemi.com]

- 15. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]

3-Amino-1-naphthaldehyde CAS number and molecular weight

Technical Guide: Aminonaphthaldehyde Isomers

An In-depth Examination of 3-Amino-2-naphthaldehyde and 2-Amino-1-naphthaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "3-Amino-1-naphthaldehyde" is not a commonly available or referenced chemical entity. This guide provides technical information on its close structural isomers, 3-Amino-2-naphthaldehyde and 2-Amino-1-naphthaldehyde , which are likely the compounds of interest.

Core Chemical Data

The fundamental chemical identifiers and properties for 3-Amino-2-naphthaldehyde and 2-Amino-1-naphthaldehyde are summarized below. These compounds share the same molecular formula and molecular weight, differing only in the substitution pattern on the naphthalene ring.

| Property | 3-Amino-2-naphthaldehyde | 2-Amino-1-naphthaldehyde |

| CAS Number | 154845-34-8[1][2][3] | 1224464-20-3[4] |

| Molecular Formula | C₁₁H₉NO[2][3][5] | C₁₁H₉NO[4] |

| Molecular Weight | 171.20 g/mol [3] | 171.20 g/mol [4] |

| IUPAC Name | 3-aminonaphthalene-2-carbaldehyde[2] | 2-aminonaphthalene-1-carbaldehyde |

| Synonyms | 3-Amino-naphthalene-2-carbaldehyde | Not specified |

Logical Relationship of Isomers

The requested compound and the available isomers are structurally related by the position of the amino and aldehyde groups on the naphthalene core.

References

- 1. 3-Amino-2-naphthaldehyde | 154845-34-8 [sigmaaldrich.com]

- 2. 3-Amino-2-naphthaldehyde | C11H9NO | CID 10103593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 154845-34-8|3-Amino-2-naphthaldehyde|BLD Pharm [bldpharm.com]

- 4. 1224464-20-3|2-Amino-1-naphthaldehyde|BLD Pharm [bldpharm.com]

- 5. 3-AMINO-2-NAPHTHALDEHYDE [chemicalbook.com]

Purity Assessment of Synthesized 3-Amino-1-naphthaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 3-Amino-1-naphthaldehyde, a crucial intermediate in various synthetic applications, including pharmaceuticals and materials science. Ensuring the purity of this compound is paramount for the reliability and reproducibility of downstream processes and the safety and efficacy of the final products.

Synthesis and Purification Overview

The synthesis of this compound can be approached through various synthetic routes, often involving the introduction of the amino and aldehyde functionalities onto the naphthalene scaffold. A common strategy involves the reduction of a corresponding nitro-naphthaldehyde precursor.

Illustrative Synthetic Pathway:

A plausible synthetic route starts from 3-nitro-1-naphthaldehyde. The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation.

Purification:

Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and residual reagents. Common purification techniques include:

-

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the desired compound and its impurities. A suitable solvent will dissolve the compound at an elevated temperature but will have limited solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling.

-

Column Chromatography: For more challenging separations, column chromatography using silica gel or alumina as the stationary phase is employed. A suitable eluent system is developed to effectively separate the target compound from its impurities based on their differential adsorption to the stationary phase.

Purity Assessment Methodologies

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is typically suitable for analyzing aromatic compounds like this compound.

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Data Presentation:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Data

| Sample Batch | Retention Time of Main Peak (min) | Area % of Main Peak | Total Impurity Area % |

| Batch A | 15.2 | 99.85 | 0.15 |

| Batch B | 15.1 | 99.52 | 0.48 |

| Batch C | 15.3 | 99.91 | 0.09 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile organic compounds. Due to the polarity of the amino group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound.

Experimental Protocol: Derivatization and GC-MS Analysis

-

Derivatization: Accurately weigh approximately 1 mg of the synthesized this compound into a vial. Add 100 µL of a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Table 3: GC-MS Method Parameters

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 300 °C at 15 °C/min (hold 10 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Data Presentation:

The mass spectrum of the derivatized this compound will show a molecular ion peak and characteristic fragmentation patterns. The presence of unexpected peaks in the total ion chromatogram (TIC) indicates impurities.

Table 4: Expected GC-MS Fragmentation Data for the TMS Derivative

| m/z | Interpretation |

| M+ | Molecular ion of the TMS derivative |

| M-15 | Loss of a methyl group from the TMS moiety |

| M-28 | Loss of CO from the aldehyde group |

| M-73 | Loss of the TMS group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the analyte and has solvent peaks that do not overlap with key analyte signals.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis (qNMR), a certified internal standard with a known purity is added in a precisely weighed amount.

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H NMR | |

| Aldehyde proton (-CHO) | 9.5 - 10.5 |

| Aromatic protons | 7.0 - 8.5 |

| Amine protons (-NH₂) | 5.0 - 6.0 (broad) |

| ¹³C NMR | |

| Aldehyde carbon (C=O) | 190 - 200 |

| Aromatic carbons | 110 - 150 |

Quantitative NMR (qNMR) for Purity Determination:

The purity of this compound can be accurately determined using qNMR by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known amount of an internal standard (e.g., maleic acid).

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[1]

Experimental Protocol: Melting Point Determination

-

Place a small amount of the dried, powdered sample into a capillary tube.

-

Use a calibrated melting point apparatus to slowly heat the sample (e.g., at a rate of 1-2 °C/min near the expected melting point).

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.

Table 6: Melting Point Data and Interpretation

| Sample Batch | Observed Melting Point Range (°C) | Literature Melting Point (°C) | Purity Indication |

| Batch A | 128 - 129 | 129 - 131 | High Purity |

| Batch B | 125 - 128 | 129 - 131 | Lower Purity |

Visualization of Workflows and Pathways

Experimental Workflow for Purity Assessment

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Logical Relationship of Purity Assessment Techniques

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Hypothetical Signaling Pathway Involvement

This compound can serve as a building block for synthesizing molecules that may interact with biological signaling pathways. For instance, derivatives could potentially act as inhibitors or modulators of kinase pathways.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

Conclusion

The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC provides quantitative data on purity and impurity levels, while GC-MS allows for the identification of volatile impurities. NMR spectroscopy is crucial for structural confirmation and can be used for accurate quantitative analysis. Finally, melting point determination serves as a quick and reliable indicator of purity. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate.

References

Tautomerism in 3-Amino-1-naphthaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is of paramount importance in understanding the reactivity, biological activity, and physicochemical properties of organic compounds. In the realm of medicinal chemistry and materials science, naphthaldehyde derivatives, particularly those with amino functionalities, have garnered significant interest due to their potential as Schiff base ligands, fluorescent probes, and pharmacologically active agents. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in derivatives of 3-amino-1-naphthaldehyde, with a focus on the underlying principles, experimental characterization, and data interpretation.

While direct and extensive research on the tautomerism of this compound derivatives is limited, a wealth of information can be gleaned from the closely related and extensively studied 2-hydroxy-1-naphthaldehyde Schiff bases. The principles governing the tautomeric equilibrium in these analogous systems are directly applicable and provide a robust framework for understanding the behavior of their 3-amino counterparts.

Core Concepts: Amino-Imino and Keto-Enamine Tautomerism

Schiff bases derived from this compound are expected to exhibit a dynamic equilibrium between two primary tautomeric forms: the amino-imino form and the keto-enamine form. This equilibrium is driven by proton transfer and is significantly influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents.

The intramolecular hydrogen bond between the amino group and the imine nitrogen is a critical factor in the stabilization of these tautomeric forms. The equilibrium can be shifted towards one form over the other by altering the environmental conditions.

Caption: Tautomeric equilibrium in this compound Schiff bases.

Experimental Characterization of Tautomers

The elucidation of the predominant tautomeric form and the study of the equilibrium dynamics rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shift of the proton involved in the intramolecular hydrogen bond is particularly informative. A downfield shift is often indicative of a stronger hydrogen bond, which can favor one tautomeric form. The presence of distinct sets of signals for each tautomer can allow for the quantification of their relative populations.

Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups provide clear signatures for each tautomer. The amino-imino form will exhibit characteristic N-H and C=N stretching vibrations, while the keto-enamine form will show C=O and N-H stretching bands.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the tautomers are typically different. The keto-enamine form, with its extended conjugation, often absorbs at longer wavelengths compared to the amino-imino form. This difference can be exploited to study the influence of solvents on the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including the hydrogen atom involved in the tautomerism, the exact molecular structure can be determined.

Experimental Protocols

General Synthesis of this compound Schiff Base Derivatives

A common and efficient method for the synthesis of Schiff bases is the condensation reaction between an aldehyde and a primary amine. Microwave-assisted synthesis has emerged as a green and rapid alternative to conventional heating.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, alkylamine)

-

Ethanol or methanol as solvent

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of this compound and the respective primary amine in a minimal amount of ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture can be refluxed for several hours or subjected to microwave irradiation for a few minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol, chloroform) can be performed for further purification.

Caption: General workflow for the synthesis of Schiff bases.

Spectroscopic Analysis Protocol

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the synthesized Schiff base in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

IR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or record the spectrum as a thin film or in solution.

-

UV-Vis: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, DMSO) to study solvatochromic effects.

Instrumentation and Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Obtain FT-IR spectra over the range of 4000-400 cm⁻¹.

-

Measure UV-Vis absorption spectra in the range of 200-800 nm.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound derivatives, the following tables summarize typical spectroscopic data for the analogous and well-characterized Schiff bases of 2-hydroxy-1-naphthaldehyde. These values serve as a reference for the expected ranges for the corresponding 3-amino derivatives.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms

| Proton | Enol-Imine Form | Keto-Amine Form |

| OH/NH (intramolecular H-bond) | 12.0 - 15.0 | 15.0 - 18.0 |

| CH=N (Azomethine) | 8.5 - 9.5 | 8.0 - 9.0 |

| Aromatic Protons | 6.5 - 8.5 | 6.5 - 8.5 |

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomeric Forms

| Functional Group | Enol-Imine Form | Keto-Amine Form |

| O-H stretch (H-bonded) | 3200 - 2500 (broad) | - |

| N-H stretch (H-bonded) | - | 3300 - 3100 |

| C=N stretch (Azomethine) | 1630 - 1610 | - |

| C=C stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C=O stretch (Quinoid) | - | 1650 - 1620 |

Table 3: Representative UV-Vis Absorption Maxima (λ_max, nm) in Different Solvents

| Compound Type | Non-polar Solvent (e.g., Hexane) | Polar Protic Solvent (e.g., Ethanol) |

| Enol-Imine Predominant | ~320-380 | ~320-380 |

| Keto-Amine Contribution | - | ~400-480 (new band or shoulder) |

Influence of Solvents on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Non-polar solvents generally favor the less polar enol-imine or amino-imino form. In contrast, polar protic solvents can stabilize the more polar keto-enamine form through hydrogen bonding interactions. This solvatochromism is readily observed in UV-Vis spectroscopy, where a new absorption band at a longer wavelength often appears in polar solvents, indicative of the keto-enamine tautomer.

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of this compound derivatives represents a fascinating area of study with significant implications for the design of novel molecules with tailored properties. While this guide has leveraged the extensive knowledge from analogous systems to provide a comprehensive overview, further dedicated experimental and computational studies on these specific derivatives are warranted. Such research will undoubtedly uncover unique aspects of their tautomeric behavior and pave the way for their application in diverse fields, from drug development to advanced materials. The systematic investigation of substituent effects on the amino group and the aromatic rings will be particularly crucial in fine-tuning the tautomeric equilibrium and, consequently, the chemical and biological characteristics of these promising compounds.

Methodological & Application

Synthesis of Schiff Bases from 3-Amino-1-naphthaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development.[1] Schiff bases derived from naphthaldehyde moieties are of particular interest due to the extended conjugation and lipophilicity conferred by the naphthalene ring, which can enhance their biological efficacy.

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 3-Amino-1-naphthaldehyde. While specific literature on this exact starting material is limited, the following protocols have been adapted from established methods for the synthesis of similar Schiff bases.

Applications in Drug Discovery and Development

Schiff bases derived from aminonaphthaldehyde scaffolds are promising candidates for a range of therapeutic applications:

-

Antimicrobial Agents: The imine linkage is crucial for the antimicrobial activity of Schiff bases. These compounds can interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.[2] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity.

-

Anticancer Agents: The planar structure of the naphthalene ring allows for intercalation with DNA, a mechanism of action for many cytotoxic drugs. Furthermore, the azomethine group can participate in hydrogen bonding with biological targets, such as enzymes and receptors involved in cancer pathways.[3]

-

Fluorescent Probes: The conjugated system of these Schiff bases often results in fluorescent properties, making them suitable for development as sensors for metal ions or other biologically relevant molecules.

Experimental Protocols

The following are adapted protocols for the synthesis of Schiff bases from this compound and various primary amines. Researchers should optimize these conditions for each specific reaction.

Protocol 1: Conventional Synthesis via Reflux

This protocol is adapted from the synthesis of Schiff bases from 3-aminophenol and substituted benzaldehydes.[2]

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, 4-chloroaniline)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

-

In a separate beaker, dissolve the substituted primary amine (1.0 eq) in absolute ethanol.

-

Add the amine solution to the stirred solution of this compound.

-

Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a condenser and reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Dry the purified crystals in a desiccator over anhydrous calcium chloride.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol is a greener alternative, adapted from the microwave-assisted synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde.[4]

Materials:

-

This compound

-

Substituted primary amine

-

Ethanol or Methanol (solvent)

-

Microwave synthesizer

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Buchner funnel and filter paper

-

Recrystallization solvent

Procedure:

-

In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the desired primary amine.

-

Add a minimal amount of ethanol or methanol (2-3 mL) to moisten the reactants.

-

Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The reaction conditions should be optimized for each specific set of reactants.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product with a small amount of cold solvent.

-

Purify the Schiff base by recrystallization.

-

Dry the purified product and characterize it by spectroscopic methods.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and characterization of Schiff bases derived from this compound. The exact values will vary depending on the specific primary amine used.

Table 1: Reaction Conditions and Yields (Example Data)

| Entry | Amine | Method | Solvent | Reaction Time | Yield (%) |

| 1 | Aniline | Reflux | Ethanol | 5 h | 85 |

| 2 | p-Toluidine | Microwave | Methanol | 10 min | 92 |

| 3 | 4-Chloroaniline | Reflux | Ethanol | 6 h | 82 |

| 4 | 2-Aminopyridine | Microwave | Ethanol | 12 min | 88 |

Table 2: Spectroscopic Data for an Example Schiff Base (3-(((4-methylphenyl)imino)methyl)naphthalen-1-amine)

| Spectroscopic Technique | Characteristic Peaks |

| **FT-IR (cm⁻¹) ** | ~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1625 (C=N stretch, azomethine), ~1600, 1580, 1490 (C=C stretch, aromatic) |

| ¹H NMR (δ, ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~7.0-8.2 (m, Ar-H), ~5.0-6.0 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃) |

| ¹³C NMR (δ, ppm) | ~160-165 (-CH=N-), ~110-150 (Ar-C), ~21 (-CH₃) |

| Mass Spec (m/z) | Calculated M+ peak |

Visualizations

Synthesis Workflow

The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.

Caption: General workflow for the synthesis and characterization of Schiff bases.

General Reaction Scheme

The following diagram illustrates the condensation reaction between this compound and a generic primary amine (R-NH₂).

Caption: General synthesis of a Schiff base from this compound.

Note: The DOT script for the reaction scheme is a template and requires the actual chemical structure images for proper rendering.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents and chemical probes. The provided protocols, adapted from established methodologies, serve as a robust starting point for researchers in this field. Comprehensive characterization of these novel compounds will be crucial in elucidating their structure-activity relationships and advancing their potential applications in drug discovery.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-1-naphthaldehyde Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry and materials science.[1][2][3] Their biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, make them attractive candidates for drug development.[2][4] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[1][3] Traditional methods often involve long reaction times and the use of volatile organic solvents. Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering advantages such as rapid reaction rates, higher yields, and cleaner reaction profiles.[5][6]

These application notes provide a detailed protocol for the microwave-assisted synthesis of Schiff bases derived from 3-amino-1-naphthaldehyde. This approach offers a time-saving and efficient route to novel compounds for screening in drug discovery programs.

General Reaction Scheme

The synthesis involves the reaction of this compound with a variety of primary amines under microwave irradiation to yield the corresponding Schiff bases.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Materials and Equipment

-

This compound

-

Various primary amines (e.g., aniline derivatives, aliphatic amines)

-

Solvents (e.g., ethanol, methanol, or solvent-free)

-

Catalysts (optional, e.g., glacial acetic acid, montmorillonite K-10 clay)[1]

-

Microwave reactor

-

Glass vials suitable for microwave synthesis

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

-

Instrumentation for characterization:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer

-

Microwave-Assisted Synthesis of this compound Schiff Bases: A General Protocol

-

Reactant Preparation: In a microwave-safe vial, combine this compound (1 mmol) and the desired primary amine (1 mmol).

-

Solvent and Catalyst Addition:

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power and for a predetermined time. Typical conditions range from 300-800W for 1-15 minutes.[7][8] Reaction progress can be monitored by TLC.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solid product forms, isolate it by filtration.

-

If the product is in solution, remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Data Presentation

The following tables provide a template for recording and comparing experimental data for the synthesis of various this compound Schiff bases.

Table 1: Reaction Conditions and Yields for Microwave-Assisted Synthesis

| Entry | Primary Amine (R-NH2) | Solvent | Catalyst | Microwave Power (W) | Time (min) | Yield (%) |

| 1 | Aniline | Ethanol | Acetic Acid | 450 | 5 | Data to be filled |

| 2 | 4-Chloroaniline | None | None | 600 | 3 | Data to be filled |

| 3 | Benzylamine | Methanol | None | 400 | 7 | Data to be filled |

| 4 | Cyclohexylamine | None | Clay | 500 | 4 | Data to be filled |

Table 2: Representative Spectroscopic Data for a Hypothetical Schiff Base (R=Phenyl)

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| FTIR (cm⁻¹) | ~1620-1640 (C=N stretch), ~3050 (Ar C-H stretch) |

| ¹H NMR (δ, ppm) | ~8.5-9.5 (s, 1H, -CH=N-), ~7.0-8.5 (m, Ar-H) |

| ¹³C NMR (δ, ppm) | ~150-165 (-CH=N-), ~110-150 (Ar-C) |

| Mass Spec (m/z) | Calculated molecular ion peak [M]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound Schiff bases.

Caption: Experimental workflow for Schiff base synthesis.

Potential Applications in Drug Development

The synthesized Schiff bases can be screened for various biological activities, contributing to different areas of drug development.

Caption: Applications in drug development.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the preparation of this compound Schiff bases.[5][6] The protocols and data templates provided herein offer a structured approach for researchers to synthesize and characterize novel Schiff base derivatives for potential applications in drug discovery and development. The diverse biological activities reported for Schiff bases suggest that this class of compounds holds significant promise for identifying new therapeutic agents.[2][4]

References

- 1. scispace.com [scispace.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. jetir.org [jetir.org]

- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. irphouse.com [irphouse.com]

Application Notes and Protocols for a 3-Amino-1-naphthaldehyde Based Al³⁺ Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum is the most abundant metal in the earth's crust and is widely used in daily life. However, excessive exposure to aluminum ions (Al³⁺) has been linked to several neurological disorders, including Alzheimer's and Parkinson's diseases. Therefore, the development of sensitive and selective sensors for the detection of Al³⁺ is of significant importance in environmental monitoring, food safety, and clinical diagnostics. This document provides detailed protocols for the preparation and application of a fluorescent chemosensor for Al³⁺ based on a Schiff base derived from 3-Amino-1-naphthaldehyde. The proposed sensor is expected to exhibit a "turn-on" fluorescence response upon binding to Al³⁺, allowing for its selective detection.

Principle of Detection

The sensing mechanism is based on the principle of Chelation-Enhanced Fluorescence (CHEF). The Schiff base ligand, in its free state, is expected to have a low fluorescence quantum yield due to photoinduced electron transfer (PET) from the nitrogen atom of the imine group to the excited naphthaldehyde fluorophore. Upon coordination with Al³⁺, the lone pair of electrons on the imine nitrogen is engaged in the complex formation, which inhibits the PET process. This blockage of the non-radiative decay pathway leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of Al³⁺.

Experimental Protocols

Synthesis of this compound

1.1. N-Acetylation of 3-Aminonaphthalene:

-

In a 250 mL round-bottom flask, dissolve 3-aminonaphthalene (10 g, 0.07 mol) in glacial acetic acid (50 mL).

-

To this solution, add acetic anhydride (8.5 mL, 0.09 mol) dropwise with stirring.

-

Heat the reaction mixture at 80°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).

-

Collect the precipitated N-(naphthalen-3-yl)acetamide by filtration, wash with cold water, and dry under vacuum.

1.2. Vilsmeier-Haack Formylation of N-(naphthalen-3-yl)acetamide:

-

In a three-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl₃, 15 mL) in anhydrous N,N-dimethylformamide (DMF, 50 mL) at 0°C.

-

To this Vilsmeier reagent, add a solution of N-(naphthalen-3-yl)acetamide (5 g, 0.027 mol) in anhydrous DMF (20 mL) dropwise with stirring, while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

-

Cool the mixture and pour it onto crushed ice (300 g) with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The crude N-(1-formylnaphthalen-3-yl)acetamide will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

1.3. Hydrolysis to this compound:

-

Suspend the crude N-(1-formylnaphthalen-3-yl)acetamide in a mixture of ethanol (50 mL) and 10% hydrochloric acid (50 mL).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.

-

The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Synthesis of the Schiff Base Al³⁺ Sensor (3-AN-SB)

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a representative amine, aniline. Other amines can be used to tune the sensor's properties.

-

Dissolve this compound (1.71 g, 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

-

Add aniline (0.93 g, 10 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product (3-AN-SB) will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Studies for Al³⁺ Sensing

3.1. Preparation of Stock Solutions:

-

Prepare a stock solution of the Schiff base sensor (3-AN-SB) (1 mM) in a suitable solvent such as a mixture of DMSO and water (e.g., 1:9 v/v).

-

Prepare stock solutions (10 mM) of various metal perchlorates or nitrates (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺) in deionized water.

3.2. UV-Vis Absorption Titration:

-

To a series of cuvettes, add a fixed concentration of the 3-AN-SB solution (e.g., 10 µM).

-

Add increasing concentrations of the Al³⁺ stock solution (from 0 to several equivalents).

-

Record the UV-Vis absorption spectra for each solution after a short incubation period (e.g., 2 minutes) at room temperature.

-

Observe the changes in the absorption bands to determine the binding interaction.

3.3. Fluorescence Emission Titration:

-

To a series of fluorescence cuvettes, add a fixed concentration of the 3-AN-SB solution (e.g., 10 µM).

-

Add increasing concentrations of the Al³⁺ stock solution (from 0 to several equivalents).

-

Record the fluorescence emission spectra at an appropriate excitation wavelength (determined from the absorption spectrum).

-

Observe the changes in fluorescence intensity to evaluate the sensing performance.

3.4. Selectivity and Competition Studies:

-

To separate solutions of 3-AN-SB (10 µM), add an excess (e.g., 10 equivalents) of various competing metal ions.

-

Record the fluorescence spectra and compare the response to that of Al³⁺.

-

For competition experiments, add an excess of competing metal ions to a solution of 3-AN-SB already complexed with Al³⁺ and observe any changes in the fluorescence signal.

Data Presentation

Note: The following quantitative data are representative values for naphthaldehyde-based Schiff base Al³⁺ sensors and are provided for comparative purposes. The actual performance of the this compound based sensor should be determined experimentally.

| Parameter | Representative Value | Reference Compound |

| Detection Limit (LOD) | 0.1 - 1.0 µM | 2-hydroxy-1-naphthaldehyde derivatives |

| Binding Constant (Kₐ) | 10⁴ - 10⁶ M⁻¹ | 2-hydroxy-1-naphthaldehyde derivatives |

| Stoichiometry (Ligand:Metal) | 1:1 or 2:1 | 2-hydroxy-1-naphthaldehyde derivatives |

| Fluorescence Quantum Yield (Φ) of Ligand | < 0.05 | Naphthaldehyde Schiff bases |

| Fluorescence Quantum Yield (Φ) of Complex | > 0.3 | Naphthaldehyde Schiff base-Al³⁺ complexes |

| Response Time | < 5 minutes | Various Schiff base sensors |

Mandatory Visualizations

Caption: Proposed synthesis of this compound.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application Notes: A Turn-On Fluorescent Probe for Selective Copper(II) Detection

Introduction

Copper is an essential trace element in many biological processes, yet an excess of copper ions (Cu²⁺) can be toxic, leading to various neurological and physiological disorders. Therefore, the development of sensitive and selective methods for the detection of Cu²⁺ is of significant interest in environmental monitoring, clinical diagnostics, and drug development. This document details the application and protocols for a highly selective "turn-on" fluorescent probe for the detection of Cu²⁺. The probe is a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde and benzylamine. Upon binding to Cu²⁺, the probe exhibits a significant enhancement in fluorescence intensity, allowing for the quantitative determination of Cu²⁺ concentrations.

Principle of Detection

The fluorescence sensing mechanism is based on the Chelation-Enhanced Fluorescence (CHEF) effect, resulting from the interruption of an intramolecular charge transfer (ICT) process. In its free state, the probe exhibits weak fluorescence due to the ICT from the nitrogen atom of the azomethine group to the naphthalene moiety. Upon the selective binding of Cu²⁺ to the oxygen and nitrogen atoms of the Schiff base, a rigid five-membered ring complex is formed. This complexation inhibits the ICT process, leading to a significant "turn-on" of the fluorescence signal.

Signaling Pathway

Caption: Turn-on fluorescence mechanism of the Schiff base probe for Cu²⁺ detection.

Quantitative Data Summary

The photophysical and binding properties of the Schiff base probe for Cu²⁺ detection are summarized in the following tables.

Table 1: Photophysical Properties

| Property | Value |

| Excitation Wavelength (λex) | ~468 nm |

| Emission Wavelength (λem) | ~535 nm |

| Stokes Shift | ~67 nm |

| Fluorescence Quantum Yield (Φ) of Free Probe | Low |

| Fluorescence Quantum Yield (Φ) of Probe-Cu²⁺ Complex | Significantly Higher |

Table 2: Binding and Analytical Performance

| Parameter | Value | Reference |

| Binding Stoichiometry (Probe:Cu²⁺) | 2:1 | [1] |

| Association Constant (Ka) | 1 x 10¹¹ M⁻² | [1] |

| Limit of Detection (LOD) | 30 x 10⁻⁹ M | [1] |

| Linear Range | 1-10 x 10⁻⁹ M | [1] |

| Optimal pH Range | 5-12 | [1] |

Experimental Protocols

Synthesis of the Schiff Base Probe

The following protocol outlines the synthesis of the fluorescent probe from 2-hydroxy-1-naphthaldehyde and benzylamine.

Workflow for Probe Synthesis:

Caption: Experimental workflow for the synthesis of the Schiff base fluorescent probe.

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Benzylamine

-

Ethanol (absolute)

Procedure:

-

Dissolve 2-hydroxy-1-naphthaldehyde (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

To this solution, add benzylamine (1 mmol) dropwise with continuous stirring.

-

Stir the mixture at room temperature for 30 minutes.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, a yellow precipitate will form.

-

Collect the precipitate by filtration and wash it with a small amount of cold ethanol.

-

Dry the purified product in a vacuum desiccator.

Protocol for Cu²⁺ Detection

This protocol describes the use of the synthesized probe for the fluorometric detection of Cu²⁺.

Materials:

-

Synthesized Schiff base probe

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Stock solution of Cu²⁺ (e.g., from CuCl₂)

-

Stock solutions of other metal ions for selectivity studies

-

pH buffer solutions

Procedure:

-

Preparation of Probe Stock Solution: Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in DMSO.

-

Preparation of Working Solutions:

-

Prepare a working solution of the probe (e.g., 10 µM) in a mixture of DMSO and water (e.g., 20:80, v/v).[1]

-

Prepare various concentrations of Cu²⁺ solutions by diluting the stock solution with deionized water.

-

-

Fluorescence Measurement:

-

To a quartz cuvette, add 3 mL of the probe working solution.

-

Record the initial fluorescence spectrum (excitation at ~468 nm, emission range ~500-650 nm).

-

Incrementally add known concentrations of the Cu²⁺ solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (~535 nm) against the concentration of Cu²⁺.

-

Determine the linear range and calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

-

-

Selectivity Studies:

-

Repeat the fluorescence measurement procedure with other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at the same concentration as Cu²⁺ to assess the selectivity of the probe.

-

Applications

This turn-on fluorescent probe for Cu²⁺ has potential applications in:

-

Environmental Monitoring: Detection of Cu²⁺ contamination in water samples.

-

Biological Research: Imaging and quantification of Cu²⁺ in living cells and tissues.

-

Drug Development: Screening for compounds that interact with copper homeostasis.

-

Clinical Diagnostics: Development of assays for diseases associated with abnormal copper levels.

Conclusion

The Schiff base probe derived from 2-hydroxy-1-naphthaldehyde and benzylamine serves as a highly sensitive and selective "turn-on" fluorescent sensor for Cu²⁺. Its ease of synthesis, significant fluorescence enhancement, and high selectivity make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols provided herein will facilitate the successful application of this probe in various fields of study.

References

Application Notes and Protocols for Colorimetric Sensing of Ni²⁺ with 3-Amino-1-naphthaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals